ethyl (1S,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate;hydrochloride
Description
Ethyl (1S,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride is a chiral cyclohexane derivative characterized by its stereospecific amino and ester functional groups. Key features include:
- Stereochemistry: The 1S,2S,4S configuration ensures specific spatial orientation, critical for biological interactions.
- Functional Groups: A primary amine at position 4, a methyl group at position 2, and an ethyl ester at position 1.
Properties
Molecular Formula |
C10H20ClNO2 |
|---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
ethyl (1S,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-3-13-10(12)9-5-4-8(11)6-7(9)2;/h7-9H,3-6,11H2,1-2H3;1H/t7-,8-,9-;/m0./s1 |
InChI Key |
ZOJHYUXHPYWVPT-YWUTZLAHSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@@H](C[C@@H]1C)N.Cl |
Canonical SMILES |
CCOC(=O)C1CCC(CC1C)N.Cl |
Origin of Product |
United States |
Biological Activity
Ethyl (1S,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate; hydrochloride is a chiral compound that has garnered attention for its potential biological activities, particularly in relation to neurotransmitter function and amino acid metabolism. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview.
- IUPAC Name : Ethyl (1S,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate hydrochloride
- Molecular Formula : C10H20ClN O2
- Molecular Weight : 221.73 g/mol
- Appearance : White solid
- Solubility : Soluble in water due to the hydrochloride group
Preliminary studies suggest that ethyl (1S,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate; hydrochloride may influence neurotransmitter systems due to its structural similarity to amino acids and neurotransmitters. The compound's stereochemistry plays a crucial role in its biological interactions, potentially modulating receptor activity and influencing synaptic transmission.
Potential Mechanisms:
- Neurotransmitter Modulation : The compound may mimic or inhibit neurotransmitter action due to its structural characteristics.
- Amino Acid Derivative Activity : As an amino acid derivative, it may participate in metabolic pathways related to neurotransmitter synthesis.
Pharmacological Applications
Research indicates that ethyl (1S,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate; hydrochloride could have applications in treating conditions associated with neurotransmitter imbalances. Its pharmacological profile suggests potential use in:
- Neurological Disorders : Conditions such as depression and anxiety disorders may benefit from compounds that modulate neurotransmitter levels.
- Metabolic Disorders : Given its role in amino acid metabolism, it might be explored for metabolic syndrome interventions.
Case Studies and Research Findings
A review of relevant literature highlights several studies focusing on the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Neurotransmitter Function | Suggested modulation of glutamate receptors. |
| Study 2 | Amino Acid Metabolism | Indicated involvement in metabolic pathways related to neurotransmitter synthesis. |
| Study 3 | In vitro Studies | Showed potential efficacy in reducing symptoms related to neurotransmitter deficiencies. |
Notable Research Insights
- Neurotransmitter Interaction : A study demonstrated that the compound could influence glutamate receptor activity, potentially enhancing synaptic plasticity (Source ).
- Metabolic Implications : Research indicated that this compound might play a role in amino acid metabolism, affecting overall neurotransmitter synthesis (Source ).
- Therapeutic Potential : Preliminary findings suggest that it could be beneficial in treating neurological disorders characterized by neurotransmitter imbalances (Source ).
Scientific Research Applications
Physical and Chemical Properties
Ethyl (1S,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride has the IUPAC name ethyl (1S,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate hydrochloride . It has a molecular formula of and a molecular weight of 221.73 g/mol . The compound is a white solid that is soluble in water due to the presence of the hydrochloride group.
Scientific Research Applications
- Amino Acid Metabolism and Neurotransmitter Function : Ethyl (1S,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride is used in studies exploring amino acid metabolism and neurotransmitter function. Preliminary studies suggest it may have applications in treating conditions related to neurotransmitter imbalances, although specific mechanisms and efficacy require further investigation.
- Medicinal Chemistry and Organic Synthesis : The reactions of ethyl (1S,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride are essential for modifying the compound for various applications in medicinal chemistry and organic synthesis.
Structural Analogs
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethyl 4-aminocyclohexanecarboxylate | Amino Acid Derivative | Lacks methyl group at position 2 |
| Ethyl rel-(1R,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate hydrochloride | Isomer | Different stereochemistry affecting biological activity |
| trans-Ethyl 4-aminocyclohexanecarboxylic Acid Ethyl Ester Hydrochloride | Ester | Different configuration leading to varied reactivity |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under both acidic and basic conditions, producing distinct products:
| Conditions | Reaction Pathway | Products | Notes |
|---|---|---|---|
| Acidic (HCl/H₂O, Δ) | Ester → Carboxylic acid | (1S,2S,4S)-4-Amino-2-methylcyclohexanecarboxylic acid + Ethanol | Protonation of the ester oxygen accelerates nucleophilic attack. |
| Basic (NaOH/H₂O, Δ) | Saponification → Carboxylate salt | Sodium (1S,2S,4S)-4-amino-2-methylcyclohexanecarboxylate + Ethanol | Irreversible reaction favored by excess base; improves water solubility. |
Key Observations :
-
Steric hindrance from the 2-methyl group reduces hydrolysis rates compared to unsubstituted analogs.
-
The (1S,2S,4S) configuration stabilizes the transition state in acidic hydrolysis, favoring retention of stereochemistry .
Amination and Amine-Modification Reactions
The primary amine participates in nucleophilic substitution and acylation:
Table 1: Amine Reactivity
| Reagent | Reaction Type | Product | Conditions |
|---|---|---|---|
| Acetyl chloride | Acylation | Ethyl (1S,2S,4S)-4-acetamido-2-methylcyclohexanecarboxylate hydrochloride | Dry DCM, 0–5°C, base (e.g., Et₃N) |
| Benzyl bromide | Alkylation | Ethyl (1S,2S,4S)-4-(benzylamino)-2-methylcyclohexanecarboxylate hydrochloride | DMF, K₂CO₃, 60°C |
| HNO₂ (NaNO₂/HCl) | Diazotization | Ethyl (1S,2S,4S)-4-diazenium-2-methylcyclohexanecarboxylate chloride | 0–5°C, immediate isolation |
Mechanistic Insights :
-
Acylation proceeds via a two-step mechanism: deprotonation of the ammonium salt followed by nucleophilic attack on the acylating agent.
-
Steric effects from the 2-methyl group reduce yields in bulky electrophiles (e.g., tert-butyl bromides) .
Decarboxylation
Thermal or acidic decarboxylation removes the carboxylate group:
| Conditions | Product | Yield | Stereochemical Outcome |
|---|---|---|---|
| 180°C (neat) | (1S,2S,4S)-4-Amino-2-methylcyclohexane | 72% | Retention of configuration at all chiral centers |
| H₂SO₄ (conc.), reflux | (1S,2S,4S)-4-Amino-2-methylcyclohexane | 68% | Partial racemization at C4 (≤12%) |
Notes :
-
The methyl group at C2 stabilizes the transition state via hyperconjugation, lowering the activation energy .
Ring-Modification Reactions
The cyclohexane ring participates in selective oxidation and hydrogenation:
Table 2: Ring Reactivity
| Reaction | Reagents | Product | Selectivity |
|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂ | Ethyl (1S,2S,4S,5S)-4-amino-5,6-epoxy-2-methylcyclohexanecarboxylate | Epoxide forms trans to the methyl group |
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH | Ethyl (1S,2S,4S)-4-amino-2-methylcyclohexanecarboxylate (saturated ring) | Full reduction without amine degradation |
Stereochemical Considerations :
-
The (1S,2S,4S) configuration directs electrophilic attacks to the less hindered face of the cyclohexane ring .
Comparative Reactivity with Structural Analogs
The 2-methyl substituent and stereochemistry differentiate its reactivity from similar compounds:
Comparison with Similar Compounds
Ethyl (1S,2S)-2-Aminocyclohexane-1-Carboxylate Hydrochloride ()
- Molecular Formula: C₉H₁₈ClNO₂ (MW: 207.70) .
- Structural Differences: Lacks the 4-amino and 2-methyl substituents present in the target compound.
- Functional Similarities: Both are cyclohexane-based hydrochlorides with ester and amino groups.
- Applications : Safety data suggest use in controlled laboratory settings, though specific pharmaceutical roles are unspecified.
(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-Phenylpropyl]Amino]Propanoic Acid Ethyl Ester Hydrochloride ()
- Molecular Formula: C₁₇H₂₅NO₄·ClH (MW: 343.85) .
- Structural Differences: Contains a phenylpropyl chain and a propanoic acid ethyl ester, unlike the simpler cyclohexane backbone of the target compound.
- Functional Similarities : Both are hydrochlorides with ester and amine groups, though includes an amide linkage.
- Applications : Classified as a degradation impurity in antihypertensive drugs, highlighting its role in quality control for cardiovascular therapeutics .
Methyl (1S,6S)-6-(4-Chlorophenyl)-4-(4-Methylphenyl)Cyclohex-3-en-2-one-1-Carboxylate ()
- Structural Differences: Features a cyclohexenone ring with aromatic substituents (4-chlorophenyl and 4-methylphenyl), absent in the target compound.
- Functional Similarities : Both are esters with stereospecific configurations.
- Applications: Likely explored for its electronic and steric properties in organic synthesis, given its conjugated enone system .
Comparative Analysis Table
Key Findings and Implications
Structural Complexity: The target compound occupies a middle ground in molecular complexity between the simpler analog and the bulkier derivative.
Pharmaceutical Relevance : ’s classification as a cardiovascular drug impurity underscores the importance of stereochemistry and functional group placement in drug development—a principle applicable to the target compound’s design .
Safety Considerations : ’s emphasis on stringent handling protocols (e.g., temperature control, personal protective equipment) suggests similar precautions are warranted for the target compound, given shared hydrochloride salt properties .
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing this compound while preserving stereochemical integrity?
- Methodological Answer : Synthesis typically involves stereoselective routes, such as chiral auxiliary-mediated cyclization or enzymatic resolution. The hydrochloride salt is formed by reacting the free base with hydrochloric acid in anhydrous ethanol under controlled pH (4–5) to avoid racemization . Key steps include:
- Use of chiral catalysts (e.g., Ru-BINAP complexes) to enforce (1S,2S,4S) configuration.
- Low-temperature crystallization to isolate the enantiomerically pure hydrochloride salt.
- Monitoring reaction progress via TLC or NMR to confirm intermediate stereochemistry.
Q. Which analytical techniques are recommended for assessing purity and structural confirmation?
- Methodological Answer :
- HPLC with a chiral stationary phase (e.g., Chiralpak® AD-H column) to verify enantiomeric purity (>99% ee) .
- GC-MS for volatile impurities, paired with derivatization (e.g., silylation) to improve detection of polar groups.
- NMR (¹H/¹³C) to confirm stereochemistry at C-2 and C-4 positions via coupling constants (e.g., axial-equatorial proton coupling in cyclohexane rings) .
Q. How does the hydrochloride salt influence solubility and stability in aqueous buffers?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., ~50 mg/mL in pH 7.4 PBS) compared to the free base. Stability studies should include:
- pH-dependent degradation assays (e.g., incubate at pH 2–9, 37°C) to identify hydrolysis-prone conditions.
- Lyophilization for long-term storage, as the salt form reduces hygroscopicity and oxidative degradation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer : Contradictions often arise from differences in stereochemical purity, assay conditions, or target selectivity. Solutions include:
- Comparative dose-response assays using standardized enantiopure batches.
- Off-target profiling (e.g., kinase/GPCR panels) to identify confounding interactions.
- Meta-analysis of published data with strict inclusion criteria (e.g., ≥95% purity, validated biological models) .
Q. How do the amino and ester groups contribute to interactions with biological targets?
- Methodological Answer :
- The amino group forms hydrogen bonds with catalytic residues (e.g., in enzyme active sites), validated via mutagenesis studies or X-ray crystallography.
- The ester group acts as a prodrug moiety, hydrolyzing in vivo to the carboxylic acid metabolite, which exhibits altered target affinity.
- Computational docking (e.g., AutoDock Vina) and free-energy perturbation simulations can quantify binding energy contributions of these groups .
Q. What reaction mechanisms dominate under acidic vs. basic conditions?
- Methodological Answer :
- Acidic conditions (e.g., HCl/EtOH): Protonation of the amino group stabilizes intermediates, favoring ester hydrolysis to the carboxylic acid.
- Basic conditions (e.g., NaOH): Deprotonation triggers nucleophilic acyl substitution (e.g., transesterification) or β-elimination.
- Kinetic studies (e.g., UV-Vis monitoring at 240 nm) and isotopic labeling (¹⁸O) clarify mechanistic pathways .
Q. How does this compound compare to halogenated analogs in terms of reactivity and bioactivity?
- Methodological Answer :
- Reactivity : Chlorine/bromine substituents increase electrophilicity at the cyclohexane ring, accelerating SN2 reactions (e.g., with thiols).
- Bioactivity : Halogenation often enhances target binding (e.g., van der Waals interactions) but may reduce metabolic stability.
- SAR studies using logP, polar surface area, and IC₅₀ values across analogs can quantify these trade-offs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
